N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide
Description
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is a Schiff base derivative characterized by a furyl-substituted imine oxide structure. The compound likely exhibits a planar or semi-planar conformation due to conjugation between the furyl ring and the imine oxide group, with intermolecular interactions (e.g., hydrogen bonding, π-stacking) influencing its crystallinity and stability . Synthesis pathways for similar compounds often involve condensation reactions or oxidative processes, such as Baeyer–Villiger oxidation, which may apply to this compound .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(4-methylphenyl)methanimine oxide |
InChI |
InChI=1S/C12H11NO2/c1-10-4-6-11(7-5-10)13(14)9-12-3-2-8-15-12/h2-9H,1H3/b13-9- |
InChI Key |
CPXXRTKNTJCKHP-LCYFTJDESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/[N+](=C/C2=CC=CO2)/[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=CC2=CC=CO2)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide typically involves the reaction of 2-furylmethylene with 4-methylphenylamine under controlled conditions. The reaction is often carried out in the presence of an oxidizing agent to facilitate the formation of the amine oxide. Common oxidizing agents include hydrogen peroxide and peroxycarboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.
Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peroxycarboxylic acids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different N-oxide derivatives, while reduction will produce the corresponding amine.
Scientific Research Applications
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide involves its interaction with molecular targets through its furan and phenyl groups. The compound can undergo oxidation to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects .
Comparison with Similar Compounds
Table 1: Crystallographic Parameters of Structurally Related Compounds
Key Findings :
- The dihedral angles between aromatic rings in analogous compounds (e.g., 56° in , 32.38° in ) suggest moderate twisting, which may influence electronic properties and solubility.
- Weak interactions (C–H⋯X, π–π) dominate packing in imine derivatives, as seen in , and are likely critical for stabilizing the title compound’s crystal lattice.
Spectroscopic and Mass Spectrometric Comparison
Table 2: Mass Spectrometry Data for Related Compounds
Key Findings :
- The 4-methylphenyl group generates a consistent fragment at m/z 91.0 across analogs , which would also appear in the title compound.
- The furyl group may introduce unique fragments (e.g., m/z 95 for C₅H₅O⁺), differing from benzimidazole or sulfonamide derivatives .
Functional and Bioactive Comparison
Table 3: Bioactivity of Structurally Similar Compounds
Key Findings :
- 4-Methylphenyl-substituted compounds exhibit notable bioactivity, suggesting that the title compound’s 4-methylphenyl group could confer similar properties .
Biological Activity
N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and possible mechanisms of action based on recent studies.
Chemical Structure and Properties
The compound is characterized by a furan ring and an amine oxide functional group, which are known to influence its biological activity. The structure can be represented as follows:
This structure suggests potential interactions with biological membranes and enzymes, contributing to its antimicrobial and cytotoxic effects.
Antimicrobial Activity
Recent studies have demonstrated that various amine oxides exhibit significant antimicrobial properties. The antimicrobial activity of this compound can be inferred from related compounds in the literature.
-
Mechanism of Action :
- Amine oxides disrupt microbial cell membranes, leading to increased permeability and eventual cell death. This is primarily due to the interaction of the hydrophobic alkyl chains with the lipid bilayer, causing structural disorganization .
- For instance, 4-Dodecylmorpholine-N-oxide was shown to inhibit the growth of Bacillus cereus and various fungi by inducing lysis in osmotically stabilized yeast protoplasts .
- Case Studies :
- Efficacy Against Pathogens :
Cytotoxic Effects
The cytotoxicity of this compound has been explored through various assays.
-
Cell Line Studies :
- Preliminary studies indicate that compounds similar in structure exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for related compounds were reported around 200-300 µg/mL, indicating potential for further investigation into this compound's anticancer properties .
- Mechanisms of Cytotoxicity :
Comparative Biological Activity Table
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Mechanism of Action |
|---|---|---|---|
| This compound | Moderate | ~250 µg/mL | Membrane disruption; oxidative stress |
| 4-Dodecylmorpholine-N-oxide | High | Not specified | Membrane lysis; cytoplasmic leakage |
| 1-Dodecylpiperidine-N-oxide | Moderate | ~300 µg/mL | Membrane disruption; apoptosis induction |
Q & A
Q. What are the optimal synthetic conditions for N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide?
The compound can be synthesized via Baeyer-Villiger oxidation using m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. Key steps include:
- Dissolving the precursor (e.g., N-aryl-3-(arylimino)-3H-indol-2-amine) in dichloromethane (CH2Cl2) at 253 K.
- Dropwise addition of m-CPBA (1.5 equiv) in CH2Cl2 with continuous stirring for 6 hours.
- Purification via silica gel column chromatography (90:10 n-hexane:ethyl acetate) yields the product as a light yellow solid (90% yield, m.p. 169–171°C) .
Q. How is the crystal structure of this compound characterized?
Single-crystal X-ray diffraction reveals:
- Dihedral angles between methoxy phenyl rings (A/B = 32.38°, A/C = 10.66°, B/C = 24.17°).
- Intermolecular C–H···O hydrogen bonds stabilize the crystal lattice (Table 1 in ).
- All hydrogen atoms are geometrically constrained (N–H = 0.86 Å, Caromatic–H = 0.93 Å) .
Q. What spectroscopic methods confirm the Z-configuration?
The Z-stereochemistry is confirmed by:
- X-ray crystallography : Spatial arrangement of substituents around the imine bond.
- <sup>1</sup>H NMR : Coupling constants and chemical shifts consistent with restricted rotation of the furylmethylene group.
- IR spectroscopy : Absorption bands for N–O stretching (~1250–1350 cm<sup>-1</sup>) .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s stability and reactivity?
The crystal structure is stabilized by C–H···O interactions (Table 1 in ), which:
- Enhance thermal stability by creating a rigid lattice.
- Impact solubility in polar solvents due to hydrogen-bonding networks. Computational studies (e.g., DFT) can model these interactions to predict packing efficiency and melting points .
Q. What mechanistic insights explain the Baeyer-Villiger oxidation in this synthesis?
The reaction proceeds via:
- Electrophilic activation : m-CPBA generates an electrophilic oxygen species.
- Nucleophilic attack : The imine nitrogen attacks the activated carbonyl, forming an oxazinone intermediate.
- Rearrangement : Migration of the aryl group to oxygen, yielding the amine oxide. Temperature control (253 K) minimizes side reactions, favoring the Z-isomer .
Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved?
Discrepancies between solution-phase (NMR) and solid-state (X-ray) data arise from:
- Conformational flexibility : Dynamic effects in solution vs. fixed geometry in crystals.
- Solvent interactions : Hydrogen bonding in solution alters chemical shifts. Methodological resolution :
- Compare variable-temperature NMR to assess rotational barriers.
- Use <sup>13</sup>C CP/MAS solid-state NMR to align with crystallographic data .
Q. What strategies optimize regioselectivity in analogous amine oxide syntheses?
Regioselectivity depends on:
- Substituent electronic effects : Electron-donating groups (e.g., methoxy) direct oxidation to specific positions.
- Steric hindrance : Bulky substituents favor less congested reaction pathways.
- Catalyst design : Lewis acids (e.g., BF3) can modulate transition-state geometry. Systematic variation of aryl groups in precursors (e.g., 4-methyl vs. 4-methoxy) provides empirical trends .
Methodological Tables
Table 1: Key Crystallographic Data for This compound
| Parameter | Value | Reference |
|---|---|---|
| Dihedral Angle A/B | 32.38° | |
| Dihedral Angle A/C | 10.66° | |
| C–H···O Distance | 2.52–2.65 Å | |
| Crystallization Solvent | CH2Cl2/Hexane |
Table 2: Reaction Optimization Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 253 K | Maximizes Z-isomer |
| m-CPBA Equiv | 1.5 | Balances oxidation efficiency |
| Purification Solvent | 90:10 Hexane:EtOAc | Reduces impurities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
